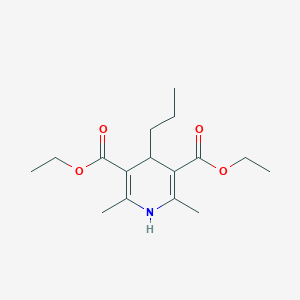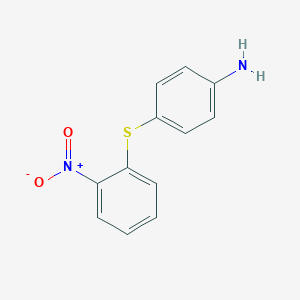
4,4-dipropylpiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-dipropylpiperidine-2,6-dione is an organic compound with the molecular formula C11H19NO2 It belongs to the class of piperidinediones, which are characterized by a six-membered ring containing two ketone groups at positions 2 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dipropylpiperidine-2,6-dione typically involves the initial condensation of aromatic aldehydes or cycloalkanones with cyanoacetamide to form α-cyanocinnamides or cycloalkylidenes. These intermediates then undergo Michael addition with ethyl cyanoacetate or diethylmalonate. The resulting compounds are subsequently alkylated by various alkyl halides to produce the desired 2,6-piperidinedione derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-dipropylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound may be used in the development of new materials with specific properties.
Wirkmechanismus
The exact mechanism of action of 4,4-dipropylpiperidine-2,6-dione is not fully understood. its pharmacological effects are believed to involve interactions with central nervous system receptors and pathways. The compound may modulate neurotransmitter release or receptor activity, leading to its observed anticonvulsant, sedative, and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-2,6-piperidinedione: This compound has similar structural features but with methyl groups instead of propyl groups.
2,6-Piperidinedione: The parent compound without any alkyl substitutions.
Uniqueness: 4,4-dipropylpiperidine-2,6-dione is unique due to its specific propyl substitutions, which may confer distinct pharmacological properties compared to its analogs. The presence of propyl groups can influence the compound’s lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
1132-96-3 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
4,4-dipropylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H19NO2/c1-3-5-11(6-4-2)7-9(13)12-10(14)8-11/h3-8H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
NUOUMXJKIOPNQM-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
Kanonische SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
Key on ui other cas no. |
1132-96-3 |
Synonyme |
4,4-Dipropyl-2,6-piperidinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)






![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)





